Cas no 17376-04-4 (Benzene, (2-iodoethyl)-)

Benzene, (2-iodoethyl)-, is an organoiodine compound featuring a benzene ring substituted with a 2-iodoethyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions, where the iodoethyl moiety serves as a reactive handle for further functionalization. Its stability under standard conditions allows for convenient handling and storage, while its reactivity enables precise modifications in complex molecular architectures. The compound is often employed in pharmaceutical and agrochemical research for constructing carbon-carbon and carbon-heteroatom bonds. Its well-defined chemical properties ensure reproducibility in synthetic applications, making it a reliable choice for advanced chemical synthesis.
Benzene, (2-iodoethyl)- structure
Benzene, (2-iodoethyl)- structure
商品名:Benzene, (2-iodoethyl)-
CAS番号:17376-04-4
MF:C8H9I
メガワット:232.0615
MDL:MFCD00039408
CID:198296
PubChem ID:24863745

Benzene, (2-iodoethyl)- 化学的及び物理的性質

名前と識別子

    • Benzene, (2-iodoethyl)-
    • (2-IODOETHYL)BENZENE
    • (2-Iodoethyl)benzene (stabilized with Copper chip)
    • 2-iodoethylbenzene
    • 2-Phenylethyl Iodide
    • Phenethyl Iodide
    • Phenethyl Iodide (stabilized with Copper chip)
    • 2-Phenylethyl Iodide (stabilized with Copper chip)
    • (2-iodoethyl)-benzene
    • 1-Iodo-2-phenylethane
    • 2-Phenyl-1-iodoethane
    • beta-Phenethyl iodide
    • beta-Phenylethyl iodide
    • (2-iodoethyl)-benzen
    • B-PHENYLETHYL IODIDE
    • (2-lodoethyl )Benzene
    • Iodoethyl benzene
    • .beta.-Phenethyl iodide
    • KVTHPKXDLVYNCH-UHFFFAOYSA-N
    • phenethyliodide
    • phenylethyl iodide
    • p-iodoethylbenzene
    • 4-iodoethylbenzene
    • (2-iodo-ethyl)benzene
    • (2-iodo-ethyl)-benzene
    • .beta.-Phenylethyl iodide
    • DSSTox_CID_5447
    • DSSTox_RID_77789
    • DSSTox_GSID_25
    • NS00096234
    • DTXSID5025447
    • NCGC00091564-01
    • AS-57952
    • A881743
    • CHEMBL1472377
    • (2-Iodoethyl)benzene, stabilized over Cu
    • D70924
    • CS-W012940
    • AKOS009157873
    • SY050349
    • (2-Iodoethyl)benzene, 97%
    • AI3-52406
    • CAS-17376-04-4
    • 17376-04-4
    • FT-0637546
    • NCGC00257607-01
    • Tox21_200053
    • MFCD00039408
    • (2-iodoethyl) benzene
    • NCGC00091564-02
    • I0521
    • SCHEMBL172979
    • J-500824
    • DTXCID305447
    • DB-043958
    • MDL: MFCD00039408
    • インチ: 1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChIKey: KVTHPKXDLVYNCH-UHFFFAOYSA-N
    • ほほえんだ: IC([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 231.97500
  • どういたいしつりょう: 231.974893
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 65
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.603 g/mL at 25 °C(lit.)
  • ゆうかいてん: -2.9°C (estimate)
  • ふってん: 123°C/16mmHg(lit.)
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: n20/D 1.601(lit.)
  • ようかいど: ほとんど溶けない(0.053 g/l)(25ºC)、
  • PSA: 0.00000
  • LogP: 2.66410
  • かんど: 空気に敏感である、光に敏感
  • ようかいせい: 自信がない

Benzene, (2-iodoethyl)- セキュリティ情報

Benzene, (2-iodoethyl)- 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Benzene, (2-iodoethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-57952-5G
(2-iodoethyl)benzene
17376-04-4 >97%
5g
£150.00 2025-02-08
Oakwood
001087-1g
(2-Iodoethyl)benzene, stabilized over Cu
17376-04-4 97%
1g
$25.00 2024-07-19
Fluorochem
001087-5g
2-Iodoethyl)benzene (stabilized with Copper chip)
17376-04-4 97%
5g
£45.00 2022-03-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I138375-25g
Benzene, (2-iodoethyl)-
17376-04-4 ≥98.0%(GC),
25g
¥966.90 2023-09-02
Oakwood
001087-5g
(2-Iodoethyl)benzene, stabilized over Cu
17376-04-4 97%
5g
$65.00 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
380490-5ML
Benzene, (2-iodoethyl)-
17376-04-4
5ml
¥1238.84 2023-12-07
Key Organics Ltd
AS-57952-25G
(2-iodoethyl)benzene
17376-04-4 >97%
25g
£310.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I835269-5ml
(2-Iodoethyl)benzene (stabilized with Copper chip)
17376-04-4 97%
5ml
318.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I138375-1g
Benzene, (2-iodoethyl)-
17376-04-4 ≥98.0%(GC),
1g
¥186.90 2023-09-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TCII0521-1g
(2-Iodoethyl)benzene(stabilized with Copper chip)
17376-04-4 >98.0%GC
1g
¥190.00 2024-08-09

Benzene, (2-iodoethyl)- 関連文献

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Benzene, (2-iodoethyl)-に関する追加情報

Benzene, (2-iodoethyl)- (CAS No. 17376-04-4): Properties, Applications, and Market Insights

Benzene, (2-iodoethyl)-, with the CAS No. 17376-04-4, is an important organic compound widely used in chemical synthesis and pharmaceutical research. This aromatic compound features a benzene ring substituted with a 2-iodoethyl group, making it a valuable intermediate in various industrial and laboratory applications. Its unique structure and reactivity have garnered significant attention from researchers and manufacturers alike.

The chemical properties of Benzene, (2-iodoethyl)- make it particularly useful in organic synthesis. The presence of the iodine atom in the 2-iodoethyl group allows for versatile reactivity, including nucleophilic substitution and coupling reactions. This compound is often employed in the preparation of more complex molecules, especially in pharmaceutical and agrochemical industries. Researchers frequently search for "Benzene, (2-iodoethyl)- synthesis" or "CAS 17376-04-4 applications" to explore its potential in drug development and material science.

In recent years, the demand for Benzene, (2-iodoethyl)- has increased due to its role in the development of novel organic compounds. The compound's ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, has made it a popular choice among chemists. These reactions are crucial for creating carbon-carbon bonds, which are fundamental in constructing complex organic frameworks. Searches for "2-iodoethyl benzene uses" and "17376-04-4 chemical properties" reflect the growing interest in this compound's applications.

The pharmaceutical industry has shown particular interest in Benzene, (2-iodoethyl)- due to its potential as a building block for active pharmaceutical ingredients (APIs). Its iodine moiety can be easily functionalized, enabling the synthesis of diverse drug candidates. This has led to increased inquiries about "Benzene, (2-iodoethyl)- in drug discovery" and "CAS 17376-04-4 pharmaceutical applications." Researchers are also exploring its use in creating fluorescent probes and other specialty chemicals.

From an environmental and safety perspective, Benzene, (2-iodoethyl)- requires careful handling due to its reactive nature. Proper storage conditions, such as protection from light and moisture, are essential to maintain its stability. Laboratories and industries often search for "Benzene, (2-iodoethyl)- safety data" or "17376-04-4 handling precautions" to ensure compliance with safety regulations. While not classified as highly hazardous, standard laboratory precautions should always be followed.

The market for Benzene, (2-iodoethyl)- is influenced by trends in pharmaceutical research and specialty chemical production. With the rise of personalized medicine and targeted therapies, the demand for versatile intermediates like this compound is expected to grow. Market analysts frequently track "Benzene, (2-iodoethyl)- market trends" and "CAS 17376-04-4 suppliers" to gauge industry dynamics. Major chemical suppliers have reported steady interest in this compound from research institutions and pharmaceutical companies.

In conclusion, Benzene, (2-iodoethyl)- (CAS No. 17376-04-4) represents a valuable chemical intermediate with diverse applications in organic synthesis and pharmaceutical development. Its unique structure and reactivity continue to make it a subject of scientific interest, as evidenced by frequent searches for "2-iodoethyl benzene reactions" and "17376-04-4 research papers." As chemical research advances, this compound is likely to find even broader utility in creating innovative materials and therapeutic agents.

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